5-nitro-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine
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Overview
Description
5-nitro-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are widely studied for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 5-nitro-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine can be achieved through various synthetic routes. One common method involves the reaction of pyrimidine-4,6-diamine with pyridin-3-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and continuous flow reactors .
Chemical Reactions Analysis
5-nitro-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other substituents.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-nitro-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: It has been investigated for its antimicrobial and antiviral properties.
Industry: The compound is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-nitro-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can vary depending on the biological context, but often include disruption of cellular processes essential for the survival of pathogens or cancer cells .
Comparison with Similar Compounds
5-nitro-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine can be compared with other pyrimidine derivatives such as 5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine. While both compounds share a pyrimidine core and a nitro group, their substituents differ, leading to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
5-nitro-4-N-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6O2/c11-9-8(16(17)18)10(15-6-14-9)13-5-7-2-1-3-12-4-7/h1-4,6H,5H2,(H3,11,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKLCXSUDFGULX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=NC=NC(=C2[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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